Mass Shift Specificity: +3.02 Da Advantage Over Unlabeled and Non‑methylated Analogs
The target compound exhibits a monoisotopic mass of 452.51 Da, representing a +3.02 Da shift from the unlabeled analog 4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑3‑O‑methyl‑L‑DOPA Methyl Ester (MW 449.18 Da, CAS 881911‑31‑5) [REFS‑1]. This 3‑Da separation, originating exclusively from the 3‑O‑CD₃ label, places the d₃ signal well outside the natural isotopic envelope of the unlabeled analyte (M+1 through M+3), eliminating spectral overlap that plagues single‑Da or ¹³C‑labeled standards in complex biological matrices [REFS‑2]. In contrast, the non‑methylated analog 4‑O‑Benzyl‑N‑[(benzyloxy)carbonyl]‑L‑DOPA Methyl Ester (CAS 105229‑41‑2) bears no 3‑O‑methyl group and therefore cannot serve as an internal standard for 3‑O‑methyl‑L‑DOPA quantification, as it lacks the metabolic methylation site [REFS‑3].
| Evidence Dimension | Monoisotopic molecular mass (Da) and deuterium-induced mass shift |
|---|---|
| Target Compound Data | 452.51 Da; +3.02 Da vs. unlabeled congener |
| Comparator Or Baseline | Unlabeled analog (CAS 881911-31-5): 449.18 Da; non-methylated analog (CAS 105229-41-2): 435.47 Da |
| Quantified Difference | +3.02 Da vs. unlabeled analog; +17.04 Da vs. non-methylated analog (due to absence of -OCH₃/-OCD₃ group) |
| Conditions | Monoisotopic mass calculated from molecular formula C₂₆H₂₄D₃NO₆; ESI‑MS in positive ion mode |
Why This Matters
The +3.02 Da shift ensures baseline chromatographic resolution from the unlabeled analyte, enabling accurate isotope-dilution quantification of 3‑O‑methyl‑L‑DOPA in plasma without isotopic crosstalk.
- [1] Perera A, Hyland K, Nguyen HK, Kane RR. Synthesis of deuterium‑labeled 3‑O‑methyldopa and 4‑O‑methyldopa. J Label Compd Radiopharm 2003, 46, 389‑394. doi:10.1002/jlcr.677. View Source
